Tetrangomycin

説明

Historical Context and Discovery of Tetrangomycin

The story of this compound begins in the mid-20th century, a period marked by intense efforts in the discovery of novel antibiotics from microbial sources. wikipedia.org The initial isolation of this compound was from the fermentation broth of Streptomyces rimosus. nih.govresearchgate.net This discovery was a significant event, as it introduced a new structural framework, the benz[a]anthraquinone core, which would later be recognized as the defining feature of the angucycline group of antibiotics. nih.govresearchgate.net Subsequent research also identified Streptomyces cyanogenus S-136 as a producer of this compound. elsevier.esscielo.br

Over the years, various other Streptomyces species have been identified as sources of this compound and its derivatives. These include Streptomyces sp. CAH29, Streptomyces globosus, and Streptomyces ederensis. researchgate.netelsevier.esresearchgate.net The identification of these new producers has expanded the known biodiversity of microorganisms capable of synthesizing this important compound. elsevier.es

Significance of this compound in Natural Product Research

This compound holds a position of considerable importance in the field of natural product research for several reasons. Firstly, its discovery laid the foundation for the entire class of angucycline antibiotics, which now comprises over 120 members. researchgate.net These compounds are known for their broad spectrum of biological activities, including antibacterial, antiviral, antitumor, and enzyme-inhibiting properties. nih.govresearchgate.netmdpi.com

Secondly, the unique chemical structure of this compound has made it a compelling target for total synthesis. otago.ac.nzuni-konstanz.deresearchgate.net The development of synthetic routes to this compound and its analogues has not only provided access to these molecules for further biological evaluation but has also spurred innovation in synthetic organic chemistry. otago.ac.nzresearchgate.netnih.gov

Furthermore, the study of this compound's biosynthesis has provided valuable insights into the genetic and enzymatic machinery responsible for producing complex polyketides. nih.govebi.ac.ukdokumen.pub Understanding these pathways opens up possibilities for biosynthetic engineering to create novel and potentially more potent derivatives. science.gov The biological activities of this compound, particularly its antibacterial and cytotoxic effects, continue to drive research into its potential therapeutic applications. researchgate.netresearchgate.netresearchgate.net

Overview of Research Trajectories on this compound

Research on this compound has followed several distinct yet interconnected trajectories since its discovery.

Isolation and Structural Elucidation: Initial research focused on isolating this compound from various microbial sources and determining its complex chemical structure. nih.govresearchgate.netacs.org This foundational work was crucial for all subsequent studies.

Biosynthesis: A significant area of research has been dedicated to unraveling the biosynthetic pathway of this compound. nih.govmodelseed.orgfrontiersin.org This involves identifying and characterizing the genes and enzymes responsible for constructing the angucycline core and its subsequent modifications. ebi.ac.ukdokumen.pub

Total Synthesis: The chemical synthesis of this compound and its derivatives has been a major goal for organic chemists. otago.ac.nzuni-konstanz.deresearchgate.netresearchgate.net Various synthetic strategies have been developed, including Diels-Alder reactions and cobalt-mediated cycloadditions, to construct the characteristic tetracyclic framework. otago.ac.nznih.gov

Biological Activity and Derivatives: A large body of research has focused on evaluating the biological activities of this compound and its naturally occurring and synthetic derivatives. researchgate.netresearchgate.netresearchgate.net This includes studies on its antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), as well as its cytotoxic effects on cancer cell lines. researchgate.netresearchgate.netmdpi.com The exploration of derivatives has aimed to improve potency and explore new therapeutic applications. researchgate.netnih.gov

Below is a summary of some of the key research findings related to the biological activities of this compound and its derivatives.

| Compound/Derivative | Activity Type | Key Findings |

| This compound | Antibacterial | Active against Staphylococcus aureus, Streptococcus pyogenes, and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net |

| This compound | Antifungal | Shows inhibitory activity against Candida albicans. researchgate.netresearchgate.net |

| This compound | Cytotoxic | Exhibits cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net |

| This compound | Antioxidant | Demonstrates free radical scavenging activity. researchgate.net |

| This compound | Immunosuppressive | Can reduce the transcription of cytokine genes. researchgate.net |

| 2-hydroxy-tetrangomycin | Antibacterial, Antifungal | Inhibits Staphylococcus aureus, Bacillus subtilis, and Candida albicans. mdpi.comnih.gov |

| 8-O-methylthis compound | Antibacterial | Active against Gram-positive organisms like Bacillus subtilis. uni-konstanz.defrontiersin.org |

Structure

2D Structure

3D Structure

特性

CAS番号 |

7351-08-8 |

|---|---|

分子式 |

C19H14O5 |

分子量 |

322.3 g/mol |

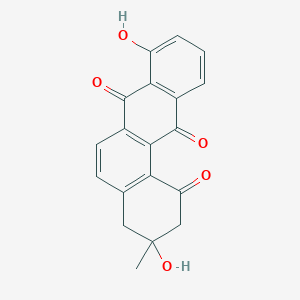

IUPAC名 |

3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C19H14O5/c1-19(24)7-9-5-6-11-16(14(9)13(21)8-19)18(23)10-3-2-4-12(20)15(10)17(11)22/h2-6,20,24H,7-8H2,1H3 |

InChIキー |

UGEKKXLEYACFTD-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O |

正規SMILES |

CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O |

同義語 |

tetrangomycin |

製品の起源 |

United States |

Advanced Structural Elucidation and Stereochemical Assignment of Tetrangomycin

Methodological Approaches for Complex Natural Product Structure Determination

The determination of the complex three-dimensional structure of natural products like tetrangomycin requires a multi-faceted approach, integrating data from various advanced analytical methods.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational tools for elucidating the planar structure and connectivity of this compound and its derivatives.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of this compound-related compounds. mdpi.comscienceopen.com For instance, ESI-HRMS analysis of this compound shows a prominent ion cluster for [M+H]+ at an m/z of 339.0861, which corresponds to the molecular formula. scienceopen.com In the analysis of more complex derivatives like moromycins, which feature a this compound core with attached deoxysugars, HRFAB-MS and APCI-MS are used to establish their molecular formulas, such as C31H30O10 for moromycin B. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques are indispensable for assembling the carbon skeleton and defining the positions of substituents. acs.orgnih.gov

¹H NMR: In this compound derivatives, ¹H NMR spectra reveal characteristic signals for intramolecularly hydrogen-bonded hydroxyl groups (around δH 12.62–12.75), ortho-coupled aromatic protons, and signals for sugar moieties when present. nih.govmdpi.com

¹³C NMR: The ¹³C NMR spectrum of this compound's core shows typical signals for carbonyl groups (including quinone systems at δ 188.2 and 182.4) and sp2-hybridized carbons of the aromatic systems. acs.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the molecular structure. For example, HMBC is critical for determining the linkage points between the angucycline core and sugar moieties, such as the C-9 C-C bond common in many derivatives. nih.govmdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides through-space correlations, which helps in determining the relative stereochemistry of the sugar units and their orientation relative to the aglycone. nih.govmdpi.com

Table 1: Spectroscopic Data for a this compound Derivative (Urdamycin Y) asm.org

| Data Type | Observations |

|---|---|

| HR-ESI-MS | m/z 750.2195 [M-H]⁻, corresponding to the molecular formula C₄₁H₃₇NO₁₃. |

| ¹H NMR | Signals for olefinic hydrogens [δH 6.10 (d), 6.99 (d)], aromatic hydrogens [δH 7.15 (m), 7.26 (m), 7.59 (d), 8.20 (s)], and methyl groups [δH 1.03 (d), 1.20 (s), 1.21 (s)]. |

| ¹³C NMR | Signals for carbonyls (δC 182.3, 189.6, 208.6), olefinic carbons (δC 119.0, 138.0), aromatic carbons, and methyl carbons (δC 16.7, 18.1, 30.9). |

| HMBC | Correlations from H-10 to C-8 and C-1', and from H-1' to C-9 and C-10, confirming the position of the disaccharide at C-8. |

Chiroptical methods, which measure the differential interaction of a molecule with left and right circularly polarized light, are essential for assigning the absolute configuration of chiral centers. numberanalytics.com These techniques are particularly valuable when crystallographic methods are not feasible.

Optical Rotation (OR): This is a fundamental measurement of a compound's ability to rotate plane-polarized light. While a basic indicator of chirality, it is often used in conjunction with other methods for full stereochemical assignment. frontiersin.org

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. nsf.gov It is a powerful tool for determining the absolute configuration of natural products. frontiersin.org The experimental ECD spectrum is compared with quantum chemical simulations of possible stereoisomers. frontiersin.org This comparison allows for the confident assignment of the absolute stereochemistry of the angucycline core and its substituents.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD and provides information about the stereochemistry from the vibrational transitions of a molecule. psu.edu Like ECD, it relies on comparison with theoretical calculations to assign absolute configuration. frontiersin.org

The application of these chiroptical techniques, often aided by computational chemistry, provides a robust method for stereochemical elucidation, even for complex molecules with multiple chiral centers. frontiersin.orgpsu.edu

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure and absolute configuration of a molecule. researchgate.netnih.gov This technique relies on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal. mit.edu

For angucyclines, obtaining a high-quality single crystal suitable for X-ray analysis can be a significant challenge. researchgate.net However, when successful, it provides unambiguous proof of the molecule's absolute stereostructure. For light-atom molecules like many natural products (containing only C, H, O, N), the anomalous scattering effect is weak. researchgate.net Despite this, modern diffractometers and computational methods, such as the calculation of the Flack parameter, can often allow for the reliable determination of the absolute configuration even without the presence of a heavy atom. nih.govmit.edu In cases where a derivative of the natural product is made, for instance, a bromobenzoate, the heavy bromine atom enhances the anomalous scattering effect, facilitating a more straightforward determination of the absolute configuration. psu.edu

Challenges in Elucidating this compound's Unique Structural Features

The structural elucidation of this compound and its analogues is not without its difficulties. The primary challenges stem from the inherent complexity and diversity of the angucycline family.

One major challenge is the structural diversity arising from different oxidation states of the benz[a]anthraquinone framework and varied glycosylation patterns. mdpi.com Many derivatives possess C-glycosidic linkages, where a sugar moiety is attached to the aglycone via a stable C-C bond, which is a distinctive feature of this class. mdpi.com Determining the precise location and stereochemistry of these sugar attachments requires careful and comprehensive 2D NMR analysis. mdpi.com

Furthermore, the low yield of novel derivatives from fermentation broths can be a significant obstacle, making it difficult to obtain sufficient material for full spectroscopic characterization and crystallization. mdpi.com The isolation and purification process itself can be complex, requiring multiple chromatographic steps to separate closely related analogues. researchgate.net

Finally, establishing the absolute configuration of the multiple stereocenters, particularly those on the flexible sugar chains and at the angular ring junctions of the aglycone, presents a considerable stereochemical puzzle that often requires the combined application of all the advanced methods discussed. researchgate.net

Biosynthetic Pathway Elucidation of Tetrangomycin

Identification of Tetrangomycin Biosynthetic Gene Clusters

The journey to understanding this compound biosynthesis begins at the genetic level with the identification of the biosynthetic gene cluster (BGC) responsible for its production. These clusters are contiguous sets of genes in an organism's genome that encode the enzymes required for the synthesis of a specific secondary metabolite.

Advances in genome sequencing and bioinformatics have revolutionized the discovery of natural product BGCs. researchgate.net Genomic mining has become a primary strategy, allowing researchers to sift through vast amounts of genomic data to identify potential BGCs for novel or known compounds. rsc.orgresearchgate.net This approach is particularly fruitful in prolific producer organisms like Streptomyces, which are known to harbor a multitude of silent or poorly expressed BGCs. researchgate.netresearchgate.net

Several computational tools, such as antiSMASH and PRISM, are employed to predict BGCs based on the presence of signature genes, particularly those encoding polyketide synthases (PKSs), which are central to the biosynthesis of compounds like this compound. annualreviews.org These in silico methods enable the rapid connection of metabolites to their corresponding biosynthetic pathways. researchgate.net

Metabolo-genomics, an integrative approach combining metabolomic profiling with genome mining, has proven to be a powerful strategy. researchgate.net By correlating the production of specific metabolites, like tetrangulol (B1209878) (a related angucycline), with the presence of a particular BGC, researchers can hypothesize and subsequently verify the biosynthetic pathway. researchgate.net For instance, the BGC for tetrangulol and this compound has been successfully cloned and heterologously expressed, confirming its role in their production. researchgate.netfrontiersin.org

Once a candidate BGC is identified, the next step is to characterize the key genes within the cluster and elucidate their functions. The BGC for this compound and other angucyclines typically contains genes encoding a type II PKS system, along with a suite of tailoring enzymes responsible for post-PKS modifications. researchgate.netacs.orgnih.gov

Key genes within the this compound BGC include:

Minimal PKS genes: These encode the core components of the type II PKS, including the ketosynthase alpha (KSα), ketosynthase beta (KSβ, also known as the chain length factor or CLF), and the acyl carrier protein (ACP). nih.gov

Aromatases and Cyclases: These enzymes are crucial for the proper folding and cyclization of the nascent polyketide chain into the characteristic angular tetracyclic backbone of angucyclines. acs.orgcornell.edu

Oxidoreductases: This diverse group of enzymes, including oxygenases and reductases, catalyzes critical tailoring reactions such as hydroxylations and ketoreductions that decorate the angucycline scaffold. acs.orgresearchgate.net

Regulatory genes: These genes control the expression of the biosynthetic genes within the cluster. For example, the inactivation of TetR-type repressors has been shown to induce the expression of otherwise silent BGCs. annualreviews.org

The functions of these genes are often inferred through bioinformatics analysis and confirmed by gene disruption experiments. For example, disrupting the gene encoding a β-ketoacyl synthase completely abolishes the production of the final product, while inactivating a glycosyltransferase gene can lead to the accumulation of an intermediate like this compound. cornell.edu

Enzymatic Mechanisms in this compound Biogenesis

The biosynthesis of this compound is a multi-step process orchestrated by a series of enzymes with specific catalytic functions. These enzymatic reactions can be broadly categorized into the assembly of the polyketide backbone by PKS modules and the subsequent modifications by post-PKS tailoring enzymes.

This compound is assembled by a type II PKS, which functions as a multi-enzyme complex. nih.gov Unlike the modular type I PKSs, type II PKSs are composed of discrete, monofunctional proteins that are used iteratively. nih.govwikipedia.org

The biosynthesis initiates with the loading of a starter unit, typically acetyl-CoA, onto the acyl carrier protein (ACP). acs.orgnih.gov The carbon chain is then extended through the sequential addition of nine malonyl-CoA extender units. acs.org This process is catalyzed by the ketosynthase (KS) domains (KSα and KSβ/CLF), which facilitate the decarboxylative Claisen condensation reactions. nih.gov The KSα-CLF complex plays a critical role in determining the length of the polyketide chain. nih.gov The resulting linear decaketide is highly reactive and remains tethered to the ACP as it undergoes a series of cyclization and aromatization reactions, guided by specific cyclase and aromatase enzymes, to form the fundamental angucycline scaffold. acs.org

Following the formation of the initial polyketide backbone, a variety of tailoring enzymes modify the structure to generate the final this compound molecule and its derivatives. researchgate.netnih.gov These post-PKS modifications are responsible for the vast structural diversity observed within the angucycline family. acs.org

Key post-PKS modification reactions in this compound biosynthesis include:

Oxidation and Reduction: Oxidoreductases, such as flavoprotein monooxygenases (FPMOs) and short-chain alcohol dehydrogenases/reductases (SDRs), play a pivotal role. acs.org For example, specific hydroxylations and ketoreductions at various positions on the angucycline core are common tailoring steps. acs.orgsemanticscholar.org The deletion of an oxygenase-reductase encoding gene has been shown to lead to the accumulation of intermediates like 11-hydroxythis compound and 4-hydroxythis compound, providing insights into the specific function of the enzyme. researchgate.net

Methylation: Methyltransferases can add methyl groups to the angucyclinone core. For instance, the formation of 8-O-methylthis compound is a key branching point in the biosynthesis of C-ring-cleaved angucyclines. acs.orgsemanticscholar.org

Glycosylation: Although this compound itself is an aglycone, some related angucyclines are glycosylated. Glycosyltransferases attach sugar moieties to the aglycone, which can significantly impact the biological activity of the compound. cornell.edu Inactivating a glycosyltransferase can result in the accumulation of the aglycone intermediate, this compound. cornell.edu

The interplay of these tailoring enzymes creates a complex biosynthetic network, often leading to the production of a mixture of related angucyclines rather than a single product. semanticscholar.org

Precursor Incorporation and Pathway Intermediates Analysis

The biosynthesis of this compound relies on the availability of specific precursor molecules derived from primary metabolism. mdpi.com The starter unit is acetyl-CoA, and the extender units are malonyl-CoA, both of which are fundamental building blocks in fatty acid and polyketide biosynthesis. acs.orgmdpi.com

The study of precursor incorporation helps to confirm the building blocks of the molecule. While direct feeding studies with labeled precursors for this compound are not extensively detailed in the provided context, the general principles of polyketide biosynthesis strongly support the incorporation of acetate (B1210297) and malonate units. acs.orgnih.gov

The analysis of pathway intermediates is crucial for delineating the biosynthetic sequence. This is often achieved by creating knockout mutants where a specific biosynthetic gene is inactivated. cornell.edu The accumulation of a particular compound in the mutant strain suggests that it is the substrate for the inactivated enzyme. For example, the isolation of intermediates like UWM6 and prejadomycin has been instrumental in understanding the early steps of angucycline biosynthesis. acs.org Furthermore, the isolation of various hydroxylated and methylated derivatives of this compound from different mutant strains helps to piece together the later tailoring steps of the pathway. researchgate.netsemanticscholar.org The formation of 8-O-methylthis compound has been identified as a key intermediate and a branching point towards the biosynthesis of other complex angucyclines like lugdunomycin. acs.orgsemanticscholar.org

Regulation of this compound Biosynthesis

The production of this compound, a type II polyketide, is governed by a sophisticated hierarchy of regulatory elements, a common feature in the biosynthesis of bacterial secondary metabolites. sciencereviews.info This regulation occurs at multiple levels, involving both pathway-specific genes located within the biosynthetic gene cluster (BGC) and global regulators that respond to broader cellular signals like nutrient availability. sciencereviews.infofrontiersin.org

Research into gene clusters capable of producing this compound or its precursors provides significant insight into these control mechanisms. A key example is the frigocyclinone (B1247308) (frig) biosynthetic gene cluster found in Streptomyces griseus NTK 97. tandfonline.comcornell.edu This cluster is directly linked to this compound, as the targeted inactivation of the glycosyltransferase gene frig1 halts the pathway at a key intermediate, leading to the accumulation and isolation of this compound. tandfonline.comcornell.edu The frig gene cluster spans approximately 33 kb and contains 30 open reading frames, among which are three putative regulatory genes. tandfonline.com Two of these, frig23 and frig29, are believed to encode response regulators, while frig30 is predicted to be a member of the TetR family of transcriptional regulators. tandfonline.com TetR family proteins frequently function as repressors, silencing the expression of their associated BGCs until specific conditions are met. nih.gov

The activation of otherwise silent or "cryptic" BGCs has proven to be an effective strategy for discovering natural products and understanding their regulation. In one study, the co-overexpression of ovmZ and ovmW, a pair of interdependent transcriptional regulator genes in Streptomyces neyagawaensis, activated a silent type II polyketide synthase cluster. researchgate.net This activation resulted in the production of three angucyclinones: gephyromycin (B1244567) A, fridamycin E, and this compound. researchgate.net This finding demonstrates that manipulating specific regulatory genes can switch on the production of complex metabolites. researchgate.net

Research Findings on Regulatory Genes

The table below summarizes the key regulatory genes that have been implicated in the production of this compound or are located within a BGC known to produce it as a key intermediate.

| Gene | Organism | Putative Function/Family | Observed or Inferred Role in Pathway |

|---|---|---|---|

| frig23 | Streptomyces griseus NTK 97 | Response regulator | Located within the frigocyclinone BGC, which produces this compound upon gene inactivation; precise role is putative. tandfonline.com |

| frig29 | Streptomyces griseus NTK 97 | Response regulator | Located within the frigocyclinone BGC; precise role is putative. tandfonline.com |

| frig30 | Streptomyces griseus NTK 97 | TetR family transcriptional regulator | Likely acts as a repressor of the frigocyclinone BGC, a common function for this family. tandfonline.comnih.gov |

| ovmZ & ovmW | Streptomyces neyagawaensis NRRL B-3092 | Interdependent transcriptional regulators | Co-overexpression activated a silent BGC, leading to the production of this compound. researchgate.net |

| GlnR | Streptomyces spp. | Global nitrogen response regulator | Controls secondary metabolism in response to nitrogen availability, creating a link between nutrient sensing and antibiotic production. frontiersin.orgfrontiersin.orgnih.gov |

Biological Activities and Molecular Mechanisms of Action of Tetrangomycin

In Vitro Assessment of Biological Activities

The biological effects of tetrangomycin have been characterized through a variety of in vitro assays, revealing its potency against various pathogens and cancer cell lines.

Antibacterial Activity: Spectrum and Potency (in vitro)

This compound has shown notable inhibitory activity against several Gram-positive bacteria. A study on a rhizosphere isolate, Streptomyces sp. CAH29, identified this compound as the major bioactive metabolite. This compound exhibited antimicrobial activity against Staphylococcus aureus, Streptococcus pyogenes, and methicillin-resistant Staphylococcus aureus (MRSA). The potency of this activity was demonstrated by the formation of significant inhibition zones in disk diffusion assays. researchgate.net

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 14 | researchgate.net |

| Streptococcus pyogenes | 10 | researchgate.net |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 12 | researchgate.net |

Antifungal and Antiviral Activity (in vitro)

The antifungal properties of this compound have been observed against the opportunistic yeast Candida albicans. In the same study that demonstrated its antibacterial prowess, this compound produced an inhibition zone of 8 mm against this fungal pathogen, indicating its potential as an antifungal agent. researchgate.net

Antitumor and Cytotoxic Activities (in vitro, cellular mechanisms)

This compound has exhibited significant cytotoxic effects on various cancer cell lines. Research has shown that it can induce cellular changes indicative of apoptosis. Specifically, in human prostate adenocarcinoma (LNCaP) and adenocarcinomic human alveolar basal epithelial (A549) cells, this compound treatment led to a reduction in the mRNA levels of Caspase 8 and Caspase 3, key executioner enzymes in the apoptotic pathway. researchgate.net

Further studies have quantified the cytotoxic potency of this compound, revealing IC50 values of 1.1 µg/mL against colorectal (HCT116) carcinoma cells and 3.3 µg/mL against hepatocellular (HepG2) carcinoma cells. nih.gov

| Cell Line | Cancer Type | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| LNCaP | Prostate Adenocarcinoma | Reduced Caspase 8 and 3 mRNA levels | Not Reported | researchgate.net |

| A549 | Lung Carcinoma | Reduced Caspase 8 and 3 mRNA levels | Not Reported | researchgate.net |

| HCT116 | Colorectal Carcinoma | Cytotoxic | 1.1 µg/mL | nih.gov |

| HepG2 | Hepatocellular Carcinoma | Cytotoxic | 3.3 µg/mL | nih.gov |

Immunosuppressive Function (in vitro, cellular mechanisms)

A novel aspect of this compound's biological profile is its in vitro immunosuppressive function. This activity was identified through the observation that this compound can reduce the transcription of several key cytokine genes. In both A459 and LNCaP cell lines, treatment with this compound at its IC50 concentration resulted in a decrease in the expression levels of pro-inflammatory cytokines such as interleukin 1B (IL-1B), interleukin 2 (IL-2), tumor necrosis factor (TNF), and interleukin 6 (IL-6). Interestingly, it also reduced the expression of the anti-inflammatory cytokine interleukin 10 (IL-10). researchgate.net This broad-spectrum cytokine modulation suggests a potential mechanism for its immunosuppressive effects.

Anti-virulence Activity (e.g., Staphyloxanthin Inhibition)

Beyond direct antimicrobial activity, this compound exhibits anti-virulence properties by targeting bacterial pathogenicity factors. A key example is its ability to inhibit the production of staphyloxanthin, the golden carotenoid pigment of Staphylococcus aureus. researchgate.netnih.gov This pigment is a crucial virulence factor that protects the bacterium from the host's immune response, specifically from reactive oxygen species. By inhibiting staphyloxanthin biosynthesis, this compound renders the bacteria more susceptible to oxidative stress and host-mediated killing. researchgate.netnih.gov While the precise IC50 value for staphyloxanthin inhibition by this compound is not yet reported, studies on its derivatives have shown potent inhibitory effects, with EC50 values in the micromolar range. nih.gov

Cellular and Molecular Targets of this compound

The diverse biological activities of this compound are a consequence of its interaction with specific cellular and molecular targets. A primary and well-studied target is the dehydrosqualene synthase enzyme (CrtM) in Staphylococcus aureus. researchgate.net CrtM catalyzes the first committed step in the biosynthesis of staphyloxanthin. Molecular docking studies have shown that this compound has a favorable binding affinity for the active site of CrtM, suggesting a mechanism of competitive inhibition. researchgate.net This targeted inhibition of a key virulence factor, without directly killing the bacteria, is a promising strategy to combat bacterial infections while potentially reducing the selective pressure for drug resistance. researchgate.netnih.gov

Further research is needed to fully elucidate other potential molecular targets of this compound that may account for its antifungal, antitumor, and immunosuppressive activities. The ability of this compound to modulate gene expression, as seen in its effect on cytokine and caspase mRNA levels, suggests that it may interact with components of cellular signaling pathways or transcription machinery.

Interaction with Nucleic Acids (e.g., DNA intercalation, topoisomerase inhibition)

While this compound belongs to the broader class of anthracycline antibiotics, many of which are well-known for their ability to intercalate into DNA and inhibit topoisomerase enzymes, specific studies detailing these mechanisms for this compound itself are not extensively documented in the current scientific literature. nih.govpharmacology2000.com Topoisomerase inhibitors function by stabilizing the transient complex between the enzyme and DNA, which leads to DNA strand breaks and subsequent cell death. nih.govmdpi.comnih.gov Anthracyclines like adriamycin, for example, demonstrate a preference for binding to GC-rich sequences in DNA. nih.gov However, without direct experimental evidence, it remains speculative whether this compound shares this mode of action.

Effects on Protein Synthesis and Ribosomal Function

A common mechanism for many classes of antibiotics is the inhibition of protein synthesis through interaction with bacterial ribosomes. researchgate.netyoutube.comnih.gov For instance, tetracyclines (a different class of antibiotics despite the similar name) bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA. biomol.comirapa.orgnih.gov Other antibiotics like macrolides and chloramphenicol (B1208) target the 50S subunit to inhibit peptide bond formation or translocation. researchgate.netyoutube.com However, the inhibition of ribosomal function and protein synthesis has not been identified as a primary mechanism of action for this compound based on available research.

Modulation of Cellular Signaling Pathways

Evidence suggests that this compound can exert significant immunomodulatory effects by altering cellular signaling pathways. A key study demonstrated that this compound can reduce the transcription of various cytokine genes. researchgate.net Specifically, it was found to decrease the expression levels of pro-inflammatory cytokines such as interleukin 1B (IL-1B), interleukin 2 (IL-2), tumor necrosis factor (TNF), and interleukin 6 (IL-6), as well as the anti-inflammatory cytokine interleukin 10 (IL-10) in human cancer cell lines. researchgate.net

Furthermore, the same study noted a reduction in the mRNA levels of Caspase 8 and Caspase 3 in LNCAP and A549 cells upon treatment with this compound. researchgate.net Caspases are critical enzymes in the apoptosis (programmed cell death) signaling cascade. By reducing the expression of these key caspases, this compound may interfere with apoptotic pathways. These findings collectively point towards an immunosuppressive and potentially anti-inflammatory role for this compound, mediated through the modulation of cytokine and caspase signaling pathways. researchgate.net

Investigation of Specific Molecular Targets (e.g., Dehydrosqualene Synthase, CrtM)

A significant and well-defined molecular target of this compound is Dehydrosqualene Synthase (CrtM), an enzyme found in Staphylococcus aureus. researchgate.netnih.gov CrtM is a key enzyme in the biosynthesis of staphyloxanthin, the carotenoid pigment that gives S. aureus its characteristic golden color. acs.orgjst.go.jp This pigment is a crucial virulence factor, protecting the bacterium from oxidative stress and the host's immune response. acs.orgjst.go.jp

By inhibiting CrtM, this compound blocks the production of staphyloxanthin, thereby reducing the virulence of S. aureus. jst.go.jp Molecular docking studies have shown that this compound has a mode of action and a docking score comparable to known inhibitors of the CrtM enzyme. researchgate.net This suggests that this compound has the potential to be developed as an anti-virulence agent against methicillin-resistant Staphylococcus aureus (MRSA) by targeting this specific enzyme. researchgate.net The inhibition of CrtM represents a strategy to disarm the pathogen rather than killing it directly, which may exert less selective pressure for the development of resistance. nih.gov

Enzyme Inhibition (e.g., Cfr rRNA methylase)

The primary documented example of enzyme inhibition by this compound is its action against Dehydrosqualene Synthase (CrtM). researchgate.netacs.org As detailed previously, CrtM catalyzes the first committed step in the biosynthesis of staphyloxanthin by condensing two molecules of farnesyl diphosphate (B83284) to produce dehydrosqualene. nih.govnih.gov this compound's ability to inhibit this enzyme's function effectively halts the entire staphyloxanthin production pathway. researchgate.netjst.go.jp This targeted enzyme inhibition is a central component of this compound's anti-MRSA activity. researchgate.net While the outline provides Cfr rRNA methylase as a potential example, current research has not established it as a target for this compound.

Structure-Activity Relationship (SAR) Studies for this compound

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity and for guiding the design of more potent analogs. For this compound, SAR studies have been conducted to elucidate the structural features necessary for its inhibitory activity against staphyloxanthin biosynthesis in S. aureus. nih.gov

A study involving 27 derivatives of this compound revealed that the naphthoquinone ring is a critical pharmacophore. nih.gov The research indicated that the presence of hydrogen acceptor groups and lipophilic moieties decorating this ring system is crucial for the inhibition of staphyloxanthin biosynthesis. nih.govnih.gov Modifications to these parts of the molecule led to significant variations in inhibitory potency, providing a clear roadmap for the design of new anti-virulence agents. nih.gov

Design and Synthesis of this compound Analogs for SAR

To perform SAR studies, various analogs of this compound were designed and synthesized, employing strategies such as molecular simplification. nih.gov This approach aims to reduce the complexity of the natural product while retaining or improving its biological activity. The synthesis of a library of 27 derivatives allowed for a systematic evaluation of different functional groups and structural modifications on the core this compound scaffold. nih.gov

Among the synthesized analogs, two compounds emerged as particularly potent inhibitors of staphyloxanthin production. nih.gov These findings underscore the importance of specific chemical features for biological activity and demonstrate the success of rational drug design in creating promising lead compounds derived from a natural product scaffold. nih.govnih.gov

Table 1: Potent this compound Analogs and their Bioactivity

| Compound Name | Structure | EC50 (µM) | Key Structural Features |

| Naphthoquinone dehydro-α-lapachone | Naphthoquinone ring with a furan (B31954) ring fusion | 57.29 ± 1.15 | Contains hydrogen acceptor groups and lipophilic moieties essential for activity. nih.gov |

| 2-Isopropylnaphtho[2,3-b]furan-4,9-dione | Naphthoquinone core with an isopropyl-substituted furan ring | 82.10 ± 1.09 | The lipophilic isopropyl group contributes to its inhibitory potency. nih.gov |

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of the angucycline antibiotic this compound can be significantly altered through structural modifications. Research into the structure-activity relationships (SAR) of this compound and its derivatives has provided crucial insights into the chemical features essential for their potency and selectivity, particularly as antibacterial agents. Studies have focused on modifying the core structure to enhance desired biological effects while potentially reducing others.

A key area of investigation has been the development of this compound derivatives as anti-virulence agents against Staphylococcus aureus. Instead of direct bactericidal action, which can lead to rapid resistance, these agents inhibit virulence factors. One such target is staphyloxanthin (STX), a carotenoid pigment that protects the bacterium from the host's immune response. The inhibition of staphyloxanthin biosynthesis (STXBI) is a promising strategy to reduce the pathogenicity of S. aureus. nih.gov

Among the derivatives tested, certain compounds demonstrated significantly higher potency. Specifically, a naphthoquinone known as dehydro-α-lapachone and another derivative, 2-Isopropylnaphtho[2,3-b]furan-4,9-dione, were identified as the most effective inhibitors. nih.gov This suggests that the specific arrangement and nature of substituents can fine-tune the molecule's interaction with its biological target, in this case, likely the dehydrosqualene synthase (CrtM) enzyme involved in the STX pathway. researchgate.net

The data below summarizes the potency of the most effective this compound derivatives identified in the study.

Table 1: Potency of Selected this compound Derivatives as Staphyloxanthin Biosynthesis Inhibitors

| Compound Name | Modification Type | EC₅₀ (µM) |

|---|---|---|

| Dehydro-α-lapachone | Naphthoquinone derivative | 57.29 ± 1.15 |

These findings highlight a clear correlation between the chemical structure of this compound analogs and their biological function. The strategic modification of the parent compound, particularly through molecular simplification and the introduction of lipophilic and hydrogen-accepting features, has yielded promising lead compounds for the development of drugs that can modulate the virulence of S. aureus. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Isopropylnaphtho[2,3-b]furan-4,9-dione |

| Dehydro-α-lapachone |

| Staphyloxanthin |

Chemical Synthesis and Analog Development of Tetrangomycin and Its Derivatives

Retrosynthetic Analysis of Tetrangomycin

The retrosynthetic analysis of this compound reveals several key strategic disconnections that have formed the basis of most total syntheses. The central benz[a]anthraquinone skeleton is the primary challenge, and its construction is typically prioritized.

A common and powerful approach involves a [4+2] Diels-Alder cycloaddition to form the core tetracycle. researchgate.netnumberanalytics.com In this strategy, the target molecule is disconnected across the B-ring, revealing a substituted naphthoquinone (the dienophile) and a functionalized, semicyclic diene (the diene). This convergent approach allows for the independent synthesis of the two key fragments, which are then combined in a later stage. The stereochemistry of the A-ring, particularly the C-3 tertiary alcohol, is often installed within the diene precursor before the cycloaddition event.

An alternative strategy relies on a sequential intramolecular enyne metathesis followed by an intermolecular Diels-Alder reaction . researchgate.netacs.org Here, the retrosynthetic analysis first disconnects the tetracyclic core via a Diels-Alder reaction. The required chiral diene is then envisioned as arising from an acyclic enyne precursor through a ring-closing enyne metathesis (RCEM), a robust method for forming the substituted cyclohexene (B86901) ring system. otago.ac.nzmdpi.com

A third distinct approach involves a cobalt-mediated [2+2+2] cycloaddition . acs.org This strategy disconnects the aromatic B- and C-rings, tracing them back to a chiral triyne chain. This method builds the anthracene (B1667546) system in a single, powerful step, with subsequent oxidation and deprotection steps furnishing the final quinone structure.

These primary retrosynthetic pathways are summarized below:

| Strategy | Key Disconnection | Precursors |

| Diels-Alder Approach | B-ring (C4a-C12b, C6a-C7) | Substituted Naphthoquinone & Chiral Semicyclic Diene |

| Enyne Metathesis / Diels-Alder | B-ring (Diels-Alder), then A-ring (Enyne Metathesis) | Acyclic Enyne -> Chiral Diene & Naphthoquinone |

| [2+2+2] Cycloaddition | B- and C-rings | Chiral Acyclic Triyne |

Total Synthesis Methodologies for this compound

A unified strategy has been developed that not only yields (–)-tetrangomycin but also other angucyclinones like YM-181741, (+)-ochromycinone, (+)-rubiginone B2, and MM-47755, demonstrating the flexibility of the synthetic platform. acs.org This approach is centered on a sequence of intramolecular enyne metathesis, an intermolecular Diels-Alder reaction, and an aromatization step. researchgate.netacs.org

The construction of the angular benz[a]anthraquinone skeleton of this compound presents the most significant synthetic hurdle.

Diels-Alder Reactions: The Diels-Alder cycloaddition is one of the most effective and widely used strategies for assembling the tetracyclic framework. researchgate.net Typically, a chiral, semicyclic diene representing the A-ring is reacted with a substituted naphthoquinone dienophile (such as bromojuglone) to construct the B-ring and establish the angular fusion. otago.ac.nz One synthesis reported the reaction of semicyclic diene (+)-4.191 with bromojuglone, which yielded the cycloadduct as a single diastereomer in 87% yield. otago.ac.nz Subsequent oxidation and aromatization of the B-ring then leads to the core structure of this compound. acs.orgotago.ac.nz

Enyne Metathesis: Ring-closing enyne metathesis (RCEM) has proven to be a highly efficient method for constructing the chiral, functionalized semicyclic dienes required for the subsequent Diels-Alder reaction. otago.ac.nzuwindsor.canih.gov Starting from an acyclic precursor, RCEM catalyzed by ruthenium complexes like the Grubbs' 1st generation catalyst, can furnish the diene in excellent yield. otago.ac.nzresearchgate.net This strategy allows for the early introduction of stereocenters in the acyclic chain, which are then translated into the cyclic diene product. This sequential approach of enyne metathesis followed by a Diels-Alder reaction is a cornerstone of modern angucycline synthesis. researchgate.netacs.org

Cobalt-Mediated [2+2+2] Cycloaddition: An alternative and convergent method for forming the aromatic core is the cobalt-mediated [2+2+2] cycloaddition of a triyne. acs.org This reaction assembles the benz[a]anthracene system in a single step. The resulting hydrocarbon is then subjected to oxidation, for instance with Ag(Py)₂MnO₄, to generate the final benz[a]anthraquinone skeleton of the angucyclinone. acs.org

Achieving the correct absolute stereochemistry, particularly at the C-3 position bearing a labile tertiary alcohol, is critical. acs.org Asymmetric synthesis is not merely about producing a single enantiomer but also about controlling the relative stereochemistry of multiple centers. acs.org

Several powerful asymmetric methods have been employed:

Sharpless Asymmetric Epoxidation: In one successful approach, the stereocenter is established via a Sharpless asymmetric epoxidation of a precursor allylic alcohol. The resulting chiral epoxide is then opened with a reducing agent like Red-Al to install the tertiary alcohol, forming the key chiral fragment for subsequent steps. acs.org

Sharpless Asymmetric Dihydroxylation (SAD): The SAD reaction has been integrated into synthetic routes to create enantioenriched dienes from enyne precursors. otago.ac.nz This method can install the hydroxyl groups with high levels of enantioselectivity (er > 95:5), which then guide the stereochemical outcome of subsequent transformations. otago.ac.nz The C-3 tertiary alcohol can also be installed directly via an asymmetric dihydroxylation reaction. researchgate.netresearchgate.net

Chiral Lewis Acid-Promoted Diels-Alder: An effective method for controlling stereochemistry during the key cycloaddition step involves the use of a chiral Lewis acid. This approach can achieve kinetic resolution of a racemic diene, allowing for the selective formation of the desired diastereomeric cycloadduct. researchgate.net

These methods provide robust stereocontrol, enabling the synthesis of optically pure this compound and its analogs. nih.govnih.gov

Synthetic Routes to this compound Analogs and Simplified Scaffolds

The synthetic strategies developed for this compound are readily adaptable for the creation of a diverse range of analogs and simplified molecular scaffolds. This flexibility is crucial for structure-activity relationship (SAR) studies.

A common divergent strategy involves coupling a common chiral diene intermediate with various differently substituted naphthoquinones. researchgate.netresearchgate.net This modular approach has been used to accomplish the total syntheses of related angucyclinones such as tetrangulol (B1209878), kanglemycin M, and X-14881-E. researchgate.net Similarly, the total synthesis of (–)-8-O-methylthis compound (also known as MM 47755) has been achieved using both the cobalt-mediated [2+2+2] cycloaddition and the sequential enyne metathesis/Diels-Alder strategies. acs.orgacs.org

Furthermore, efforts have been made to generate simplified or modified scaffolds by altering the core ring system. For example, by employing azadiene derivatives in the Diels-Alder reaction instead of all-carbon dienes, researchers have synthesized 6-aza-analogues of angucyclinones. researchgate.net This "scaffold hopping" approach, which replaces key structural motifs with bioisosteric cores, is a valuable tool in medicinal chemistry for discovering novel compounds with improved properties. mdpi.com

Chemoenzymatic Approaches in this compound Synthesis

Chemoenzymatic synthesis, which combines the strengths of traditional chemical reactions with the high selectivity of biocatalysis, offers a powerful strategy for constructing complex natural products. core.ac.uknih.govnih.gov While a full chemoenzymatic total synthesis of this compound has not been extensively detailed, related biomimetic and enzymatic approaches have been reported.

A biomimetic-type synthesis of this compound has been achieved, which mimics the proposed biosynthetic pathway. ebi.ac.ukfigshare.comnih.govacs.org This route involves two successive aldol (B89426) cyclizations starting from a substituted naphthoquinone precursor to build the aromatic angucyclinone core. figshare.comacs.org The regioselectivity of these cyclizations is controlled by the C-H acidity of the nucleophilic centers under kinetic conditions. figshare.comacs.org

In the biosynthesis of related angucyclines, tailoring enzymes play a crucial role in the final steps. For instance, in gaudimycin C biosynthesis, the flavoenzymes PgaE and PgaM catalyze key hydroxylation and dehydration steps. nih.govnih.gov PgaE, a flavoprotein hydroxylase, has been shown to catalyze two consecutive oxygen-dependent reactions. core.ac.uk Such enzymes, which offer unparalleled regio- and stereoselectivity, represent powerful tools that could be incorporated into future chemoenzymatic routes to this compound and its derivatives. core.ac.uknih.gov

Biotechnological Approaches for Tetrangomycin Production and Engineering

Strain Improvement Strategies for Enhanced Tetrangomycin Production

Improving the productivity of this compound-producing strains is a key objective. This has been approached through both traditional and modern genetic techniques.

Classical Mutagenesis and Selection

Classical strain improvement relies on inducing random mutations within the genome of the producer organism and subsequently screening for mutants with enhanced production capabilities. slideshare.netwikipedia.org This forward genetics approach does not require detailed knowledge of the biosynthetic pathways involved. nih.gov

Mutagenesis can be induced by physical agents, such as ultraviolet (UV) radiation, or chemical mutagens like N-nitroso-N-methyl-urea (NNMU). researchgate.netfoodsafety.institutemdpi.com For instance, a study on Streptomyces mediolani sp. AC37, a producer of (-)-8-O-methylthis compound, utilized both UV irradiation and NNMU treatment to generate mutants. researchgate.net The selection of these mutants often involves screening for altered colonial morphology, which can sometimes correlate with changes in secondary metabolite production. researchgate.net This method, while reliant on chance, has been a cornerstone of industrial microbiology for decades, leading to significant increases in the production of various microbial products. slideshare.net

Table 1: Examples of Mutagens Used in Classical Strain Improvement

| Mutagen Type | Specific Agent | Mechanism of Action |

| Physical | Ultraviolet (UV) Radiation | Induces the formation of pyrimidine (B1678525) dimers in DNA, leading to errors during DNA replication and repair. wikipedia.orgfoodsafety.institute |

| Chemical | N-nitroso-N-methyl-urea (NNMU) | An alkylating agent that can cause chemical modifications to DNA bases, resulting in mutations. researchgate.net |

Genetic Engineering of Producer Organisms

With the advent of recombinant DNA technology, more targeted approaches to strain improvement have become possible. nih.govwikipedia.orgforskningsetikk.no Genetic engineering allows for the precise modification of an organism's genetic material to achieve desired outcomes, such as increased product yield. foodsafety.institutewikipedia.org

This can involve the overexpression of positive regulatory genes or the deletion of genes that encode for competing pathways or negative regulators. nih.govwikipedia.org The development of sophisticated genetic tools, including vectors and gene-editing technologies like CRISPR-Cas9, has greatly facilitated the genetic manipulation of Streptomyces species. foodsafety.institutenih.gov These techniques enable the rational design of strains with improved characteristics for this compound production. nih.govwikipedia.org The process generally involves identifying and isolating the gene of interest, modifying it, and then reintroducing it into the host organism. pressbooks.pub

Metabolic Engineering for Optimized Biosynthesis

Metabolic engineering involves the targeted and rational modification of metabolic pathways to enhance the production of a specific compound. foodsafety.institutewikipedia.org This approach treats the cell as a chemical factory and seeks to optimize its production lines. mdpi.com

Pathway Flux Analysis and Manipulation

Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of metabolites through the complex network of biochemical reactions within a cell. creative-proteomics.comjmb.or.kr By creating a stoichiometric model of the metabolic network, researchers can identify bottlenecks that limit the production of the desired compound. jmb.or.krd-nb.info

This analysis can reveal which pathways are most active and which may be diverting precursors away from the this compound biosynthetic pathway. creative-proteomics.com Once these rate-limiting steps are identified, genetic engineering strategies can be employed to manipulate the metabolic flux. jmb.or.kr This might involve overexpressing genes for enzymes in the main biosynthetic pathway or down-regulating or knocking out genes in competing pathways to redirect the flow of precursors towards this compound synthesis. wikipedia.orgmdpi.com The goal is to optimize the distribution of metabolic resources within the cell to maximize product yield. mdpi.com

Heterologous Expression of this compound Biosynthetic Genes

A significant strategy for both producing this compound and discovering novel analogs is the heterologous expression of its biosynthetic gene cluster (BGC). nih.govfrontiersin.org This involves cloning the entire set of genes responsible for this compound biosynthesis from its native producer, such as Streptomyces rimosus, and introducing it into a more amenable host organism. nih.govconicet.gov.ar

The choice of a heterologous host is critical. Ideally, it should have a faster growth rate, be easier to manipulate genetically, and lack competing metabolic pathways that might consume precursors or produce interfering compounds. frontiersin.orgconicet.gov.ar Streptomyces lividans and Streptomyces albus are commonly used as heterologous hosts for polyketide production. nih.gov

Successful heterologous expression of the this compound gene cluster from S. rimosus NRRL 3016 has been reported. nih.govresearchgate.net This approach not only allows for the production of this compound in a different organism but also opens the door to combinatorial biosynthesis. By expressing the this compound BGC in a host that produces other secondary metabolites, or by co-expressing it with genes from other pathways, it is possible to generate novel hybrid molecules. conicet.gov.ar

Fermentation Process Optimization for Research Scale Production

Beyond genetic manipulation, optimizing the fermentation conditions is crucial for maximizing the production of this compound at a research scale. nih.govfrontiersin.org This involves the systematic adjustment of various physical and chemical parameters of the culture environment. evologic.at

Key parameters that are typically optimized include the composition of the fermentation medium (carbon and nitrogen sources, minerals), pH, temperature, and aeration. nih.govelsevier.es For example, the production of antibiotics by Streptomyces is known to be sensitive to the levels of phosphate (B84403) in the medium. nih.gov The journey from a lab-scale shake flask to a larger bench-scale bioreactor requires careful consideration of how these parameters scale up. evologic.at

Statistical methods like Design of Experiments (DoE) and Response Surface Methodology (RSM) are often employed to efficiently explore the vast parameter space and identify the optimal conditions for maximal yield. airccse.commathsjournal.com This systematic approach helps in understanding the interactions between different factors and leads to a more robust and reproducible fermentation process. mathsjournal.com

Resistance Mechanisms to Tetrangomycin and Countermeasures

Molecular Basis of Resistance Development

The emergence of resistance to antibiotics, including those targeting the ribosome like tetrangomycin, can occur through various molecular pathways. These pathways often involve specific genetic alterations that either prevent the antibiotic from reaching its target or modify the target itself to reduce binding affinity. mdpi.comslideshare.net

One of the most clinically significant mechanisms of resistance against ribosome-targeting antibiotics is the enzymatic modification of ribosomal RNA (rRNA). escholarship.orgresearchgate.net The Cfr (chloramphenicol-florfenicol resistance) enzyme is a prime example of this strategy. escholarship.orgnih.gov Cfr is an rRNA methyltransferase that modifies a specific adenosine (B11128) nucleotide (A2503) within the peptidyl transferase center (PTC) of the 23S rRNA in the large ribosomal subunit. escholarship.orgelifesciences.orgelifesciences.org

The enzyme catalyzes the C-8 methylation of A2503. researchgate.netnih.gov This seemingly minor addition of a methyl group sterically obstructs the binding site for a wide array of antibiotics that target the PTC. escholarship.orgelifesciences.org Consequently, the acquisition of the cfr gene can confer cross-resistance to eight different classes of antibiotics, a phenotype known as PhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A). mdpi.comasm.orgplos.org The cfr gene is often located on mobile genetic elements like plasmids, facilitating its spread among various bacterial pathogens. mdpi.complos.org

Directed evolution studies of the Cfr enzyme have revealed that bacteria can further enhance resistance by acquiring mutations that increase the expression and stability of the Cfr protein, leading to a higher proportion of modified (and thus protected) ribosomes within the cell. nih.govelifesciences.org While direct studies on Cfr-mediated resistance to this compound are not extensively documented, this mechanism is highly relevant given that this compound and its related angucycline class compounds are known to interact with the ribosome.

Efflux pumps are transport proteins located in the bacterial cell membrane that actively expel toxic substances, including antibiotics, from the cell. reactgroup.orgnih.gov This action lowers the intracellular concentration of the drug, preventing it from reaching the necessary threshold to inhibit its target. srce.hr Efflux pumps are a common cause of multidrug resistance (MDR) because many can recognize and transport a broad spectrum of structurally diverse compounds. frontiersin.orgfrontiersin.org

There are five major families of efflux pumps, including the Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Division (RND) family. asm.orgmdpi.com Resistance to tetracyclines, which are structurally related to this compound, serves as a classic example of efflux-mediated resistance. frontiersin.orgasm.org The Tet(A) and Tet(B) efflux pumps, members of the MFS family, are frequently responsible for tetracycline (B611298) resistance in bacteria like Acinetobacter baumannii. scirp.org These pumps typically use the proton motive force to expel the antibiotic. frontiersin.org Given the structural similarities, it is plausible that analogous efflux systems could confer resistance to this compound.

Beyond efflux, bacteria can develop resistance through enzymatic inactivation of the antibiotic. reactgroup.org A notable example is the TetX enzyme, a flavin-dependent monooxygenase. nih.gov TetX confers resistance to all clinically relevant tetracyclines, including the newer generation drug tigecycline, by hydroxylating the antibiotic molecule. nih.gov This modification renders the drug inactive. Such enzymatic degradation represents another potential mechanism of resistance that could emerge against this compound.

Alterations in the drug's target site through genetic mutation are a fundamental mechanism of antibiotic resistance. reactgroup.orgsrce.hr These mutations prevent the antibiotic from binding effectively to its target, thereby preserving the target's function. mdpi.com For ribosome-targeting antibiotics, resistance-conferring mutations can occur in both the rRNA and in ribosomal proteins. pnas.orgelifesciences.org

Mutations in the 16S rRNA, a component of the small (30S) ribosomal subunit, have been shown to cause resistance to antibiotics like tetracycline. pnas.orgmcmaster.ca Similarly, mutations in the 23S rRNA, particularly in regions constituting the peptidyl transferase center, are associated with resistance to macrolides, lincosamides, and other antibiotics that bind to the large (50S) subunit. asm.org

Mutations are not limited to rRNA; changes in ribosomal proteins can also lead to resistance. For example, mutations in the L3 and L4 ribosomal proteins have been linked to resistance to oxazolidinones and pleuromutilins. plos.orgasm.org In some cases, mutations in ribosomal components can lead to broad, low-level resistance to multiple, unrelated antibiotic classes, potentially acting as a stepping stone toward the evolution of high-level resistance. elifesciences.orgnih.gov For other classes of antibiotics, target site mutations are also a primary resistance strategy. For instance, resistance to fluoroquinolones often arises from mutations in the genes gyrA and parC, which encode the drug's targets, DNA gyrase and topoisomerase IV, respectively. srce.hrnih.gov While specific resistance-conferring mutations for this compound have not been detailed, this mechanism is a highly probable route for resistance development.

| Resistance Mechanism | Description | Examples |

| Ribosomal Modification | Enzymatic alteration of the rRNA at the antibiotic binding site. | Cfr methyltransferase adds a methyl group to A2503 of the 23S rRNA, blocking binding of PhLOPSA antibiotics. escholarship.orgasm.org |

| Efflux Pumps | Membrane proteins that actively transport antibiotics out of the bacterial cell. | Tet(A) and Tet(B) pumps expel tetracyclines; RND family pumps in P. aeruginosa confer multidrug resistance. frontiersin.orgasm.orgscirp.org |

| Drug Inactivation | Enzymatic degradation or modification of the antibiotic molecule. | TetX monooxygenase hydroxylates and inactivates tetracyclines, including tigecycline. nih.gov |

| Target Site Mutation | Genetic mutations in rRNA or proteins that alter the antibiotic's target, reducing binding affinity. | Mutations in 16S or 23S rRNA; mutations in ribosomal proteins (L3, L4); mutations in DNA gyrase (gyrA) for fluoroquinolone resistance. pnas.orgasm.orgnih.gov |

Strategies to Overcome this compound Resistance (Research focus)

The inevitability of antibiotic resistance necessitates ongoing research into strategies to counteract these mechanisms and preserve the efficacy of existing and future drugs. thesynapse.net Research efforts are focused on several promising avenues to overcome resistance to compounds like this compound.

One major research focus is the development of inhibitors that directly counteract bacterial resistance mechanisms. nih.gov This includes efflux pump inhibitors (EPIs) , which are molecules designed to block the activity of efflux pumps, thereby restoring the intracellular concentration and effectiveness of the antibiotic. frontiersin.orgscirp.org Another approach is the discovery of molecules that inhibit resistance-conferring enzymes. Recently, it was discovered that certain angucyclinones, the same chemical class as this compound, can inhibit the Cfr methyltransferase. researchgate.net This finding suggests that these compounds could be used in combination therapies to resensitize PhLOPSA-resistant bacteria to existing antibiotics, and it points to a potential dual role for the angucyclinone scaffold. researchgate.net

Another innovative strategy is to develop molecules that target bacterial virulence factors rather than bacterial growth. researchgate.netnih.gov This approach is thought to apply less selective pressure, potentially slowing the development of resistance. nih.gov Derivatives of this compound have shown promising activity as inhibitors of staphyloxanthin biosynthesis in Staphylococcus aureus. researchgate.netnih.gov Staphyloxanthin is a pigment that protects the bacterium from the host's immune response, and inhibiting its production can render the pathogen more susceptible to host defenses. researchgate.net

Furthermore, the development of new derivatives of existing antibiotics is a cornerstone of overcoming resistance. By modifying the chemical structure of a compound like this compound, it may be possible to create analogues that can evade existing resistance mechanisms. For example, the antibiotic iboxamycin (B13906954) was designed as a potent lincosamide that is effective against bacteria expressing both Erm and Cfr ribosomal methyltransferases, which confer resistance to most clinically relevant 50S-targeting antibiotics. researchgate.net This highlights the power of structure-guided design to create next-generation antibiotics. Finally, combination therapies , which pair a traditional antibiotic with a resistance-breaking agent (like an EPI or a Cfr inhibitor), represent a critical strategy to extend the life of our current antibiotic arsenal. thesynapse.netmdpi.com

| Strategy | Description | Research Focus |

| Inhibition of Resistance Enzymes | Developing molecules that block the function of enzymes conferring resistance. | Angucyclinones that inhibit the Cfr rRNA methyltransferase, restoring susceptibility to PhLOPSA antibiotics. researchgate.net |

| Efflux Pump Inhibition | Using Efflux Pump Inhibitors (EPIs) to prevent the expulsion of antibiotics from the bacterial cell. | Development of EPIs to be used in combination with antibiotics that are substrates of efflux pumps. nih.govfrontiersin.org |

| Anti-Virulence Therapy | Targeting factors that contribute to the pathogen's ability to cause disease, rather than its viability. | This compound derivatives that inhibit staphyloxanthin biosynthesis in S. aureus, reducing its virulence. researchgate.netnih.gov |

| Development of New Derivatives | Synthesizing novel analogues of existing antibiotics designed to evade resistance mechanisms. | Structure-guided design of antibiotics like iboxamycin to be effective against Cfr- and Erm-expressing resistant strains. researchgate.net |

| Combination Therapy | Using an antibiotic together with a non-antibiotic compound that overcomes a resistance mechanism. | Combining an antibiotic with an EPI or an enzyme inhibitor to restore its efficacy against resistant bacteria. thesynapse.netmdpi.com |

Future Directions and Emerging Research Avenues for Tetrangomycin

Integration of Omics Technologies in Tetrangomycin Research

The comprehensive analysis of biological systems at various molecular levels—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to investigate the multifaceted interactions of this compound. mdpi.comresearchgate.net The integration of these "omics" technologies is a critical future direction for elucidating its complete biological impact. mdpi.com

Transcriptomics : This technology measures the expression levels of all RNA transcripts in a cell, providing a snapshot of the genes that are active at a specific moment. mdpi.comnih.gov In this compound research, transcriptomic profiling can reveal how target cells, such as bacteria or cancer cells, alter their gene expression in response to the compound. This can help identify the primary cellular pathways affected by this compound, uncover resistance mechanisms, and pinpoint its molecular targets. nih.gov

Proteomics : As the study of all proteins in a biological system, proteomics provides a direct link between genes and cellular function. frontiersin.org By analyzing changes in the proteome after treatment with this compound, researchers can identify the specific proteins whose expression levels or post-translational modifications are altered. frontiersin.org This approach is invaluable for validating potential drug targets and understanding the complex protein interaction networks that are disrupted by the compound. nih.gov

Metabolomics : This field involves the comprehensive analysis of small molecules, or metabolites, within a cell or organism. frontiersin.orgmdpi.com Metabolomics offers a functional readout of the cellular state and can reveal how this compound perturbs metabolic pathways. mdpi.com A metabolomics-guided approach can be instrumental in discovering new bioactive compounds and understanding the downstream effects of this compound's interaction with its targets. researchgate.netresearchgate.net

By combining these data types, researchers can build a holistic model of this compound's activity, connecting its impact on gene expression to changes in protein function and subsequent alterations in cellular metabolism. nih.gov

Advanced Computational Modeling for this compound-Target Interactions

Computational modeling has become an indispensable tool in drug discovery, allowing for the rapid and cost-effective prediction of drug-target interactions. nih.govsrce.hr For this compound, advanced computational techniques, particularly molecular docking, are being used to visualize and predict how the molecule binds to its protein targets at an atomic level. researchgate.netbiotech-asia.org

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. In a notable study, molecular docking was used to investigate the interaction between this compound and the dehydrosqualene synthase (CrtM) enzyme in Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net The results showed that this compound binds to the CrtM enzyme with a docking score comparable to that of a known inhibitor, suggesting a similar mechanism of action focused on inhibiting staphyloxanthin production, a key virulence factor in MRSA. researchgate.net

This computational approach has also been extended to this compound derivatives. For instance, docking studies predicted that the derivative urdamycin Y could bind effectively to the active site of the cyclooxygenase-2 (COX-2) protein, while another acetylated derivative showed a strong potential interaction with the serine/threonine protein kinase BRAFV600E, a target in cancer therapy. nih.gov These in-silico models provide a powerful hypothesis-generating tool, guiding further experimental validation and the rational design of new derivatives. nih.gov

| Compound | Target Protein | Organism/Cell Line | Key Computational Finding | Source |

|---|---|---|---|---|

| This compound | Dehydrosqualene synthase (CrtM) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Demonstrated a similar mode of action and comparable docking score to a known inhibitor. | researchgate.net |

| Urdamycin Y (derivative) | Cyclooxygenase-2 (COX-2) | - | Predicted to dock well into the active site of the COX-2 protein. | nih.gov |

| Acetyl derivative of 6-hydroxytetrangulol | Serine/threonine protein kinase (BRAFV600E) | - | Molecular docking suggested a potential cytotoxic mechanism via interaction with this kinase. | nih.gov |

Potential for Novel Derivative Development

The core chemical scaffold of this compound is a promising starting point for the development of novel derivatives with enhanced potency, improved selectivity, and better pharmacological properties. mdpi.com A significant area of research focuses on synthesizing and evaluating new analogs to overcome issues such as toxicity or poor solubility that can hinder the clinical development of natural products. mdpi.com

One successful strategy has been to target the virulence factors of pathogens rather than their viability. This compound derivatives have demonstrated promising anti-virulence activity against S. aureus by inhibiting the biosynthesis of the golden carotenoid pigment, staphyloxanthin (STX). researchgate.netnih.gov A study that synthesized and tested 27 this compound derivatives against STX production revealed crucial structure-activity relationships. semanticscholar.org It was found that the presence of lipophilic groups and hydrogen acceptor moieties on the naphthoquinone ring significantly enhanced the inhibitory activity. researchgate.netsemanticscholar.org

Other synthetic strategies include the creation of aza-analogues, where a nitrogen atom is incorporated into the tetracyclic ring system to generate novel chemical entities with potentially new biological activities. mdpi.com The derivatization of closely related angucyclinones has also yielded compounds with potent cytotoxic activities against various cancer cell lines. nih.gov Furthermore, pathway engineering has enabled the production of this compound analogs through genetic manipulation. researchgate.net

| Derivative/Analogue Class | Key Structural Feature | Observed/Potential Biological Activity | Source |

|---|---|---|---|

| Naphthoquinone derivatives | Lipophilic moieties and hydrogen acceptor groups | Potent inhibition of staphyloxanthin (STX) biosynthesis in S. aureus. | researchgate.netsemanticscholar.org |

| 6-Aza-analogues | Nitrogen atom incorporated into the B-ring of the angucyclinone core | Potential for novel anticancer agents with different selectivity profiles. | mdpi.com |

| Acetyl derivative of 6-hydroxytetrangulol | Acetylation of a hydroxyl group | Extremely strong cytotoxic activity against A375 and HCT-116 cancer cell lines. | nih.gov |

Biosynthetic Pathway Engineering for Designed Molecules

Biosynthetic pathway engineering represents a frontier in natural product chemistry, enabling the production of novel, "unnatural" molecules by manipulating the genetic blueprints of the producing organisms. dtu.dk This approach involves mapping the biosynthetic pathway, characterizing the enzymes involved, and then genetically modifying the pathway to create designed compounds. dtu.dk

The foundation for this work was laid by the successful cloning and heterologous expression of the entire gene cluster responsible for producing this compound in Streptomyces rimosus. researchgate.netconicet.gov.ar With the genetic pathway identified, researchers can now employ several engineering strategies:

Gene Inactivation : Deleting specific genes in the pathway can lead to the accumulation of intermediates or the formation of new derivatives. For example, the inactivation of the glycosyltransferase gene frig1 in the biosynthetic pathway of frigocyclinone (B1247308) resulted in the production of this compound, providing an alternative route to the molecule and its analogs. researchgate.net

Precursor Supply Enhancement : Increasing the intracellular concentration of building blocks can boost the yield of the final product. In a related polyene system, overexpressing genes for the precursor malonyl-CoA was a key step in improving the titer. nih.gov

Heterologous Expression : Introducing the this compound gene cluster into a different, more easily manipulated host organism can facilitate higher production and easier genetic modification. conicet.gov.ar

These strategies can be combined to not only increase the production of this compound but also to generate a library of novel derivatives with potentially improved therapeutic properties, such as higher antifungal activity and lower toxicity. nih.gov

Unexplored Biological Activities and Mechanistic Insights

While this compound is primarily known for its antibacterial, antifungal, and anticancer properties, recent research has begun to uncover novel biological activities and provide deeper mechanistic insights. frontiersin.orgfrontiersin.orgmdpi.com

A significant recent discovery is the novel in vitro immunosuppressive function of this compound. researchgate.net Research has shown that this compound can decrease the expression of a wide range of both pro-inflammatory (e.g., Interleukin 1B, Interleukin 2) and anti-inflammatory (e.g., Interleukin 10) cytokines in human prostate and lung adenocarcinoma cell lines. researchgate.net The same study also reported that it reduced the mRNA levels of Caspase 8 and 3, proteins involved in apoptosis. researchgate.net This finding opens up a new potential therapeutic area for this compound and its derivatives in inflammatory diseases or as a modulator of the tumor microenvironment.

Further mechanistic work has clarified its anti-MRSA activity. Beyond simply observing bacterial inhibition, studies have pinpointed its action to the inhibition of the CrtM enzyme, which is crucial for the synthesis of the virulence factor staphyloxanthin. researchgate.net Additionally, this compound has been noted for its ability to act as a potent free-radical scavenger, which may contribute to its cytotoxic effects on cancer cells. researchgate.net The exploration of these less-characterized activities and the continued effort to unravel the precise molecular mechanisms behind its known effects are key to fully realizing the therapeutic potential of this compound.

| Biological Activity | Key Mechanistic Finding or Insight | Source |

|---|---|---|

| Immunosuppressive Function | Reduces the transcription of pro- and anti-inflammatory cytokine genes in vitro. Reduces Caspase 8 and 3 mRNA levels. | researchgate.net |

| Anti-MRSA Activity | Inhibits the dehydrosqualene synthase (CrtM) enzyme, blocking the production of the virulence factor staphyloxanthin. | researchgate.net |

| Antioxidant Activity | Acts as a potent free radical scavenger. | researchgate.net |